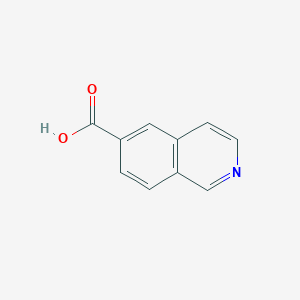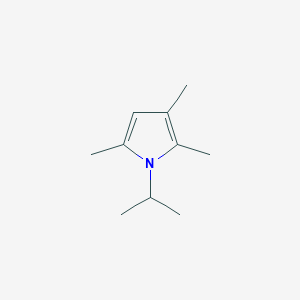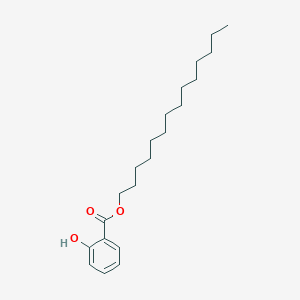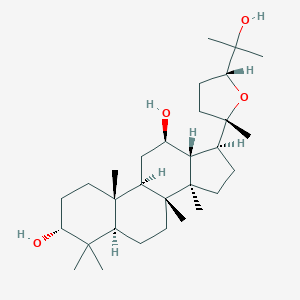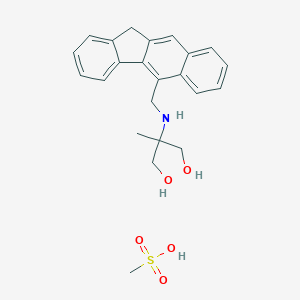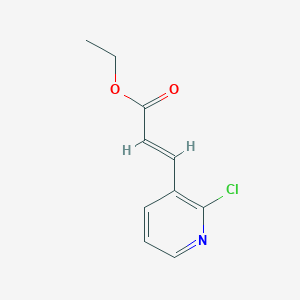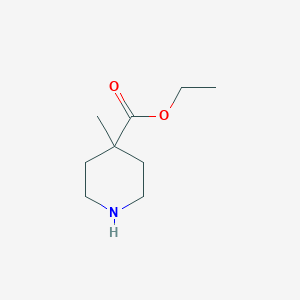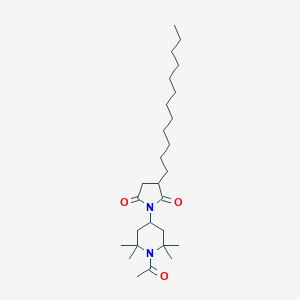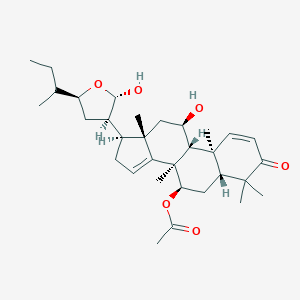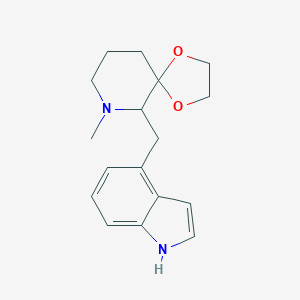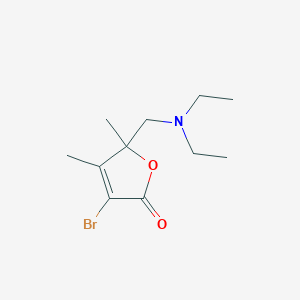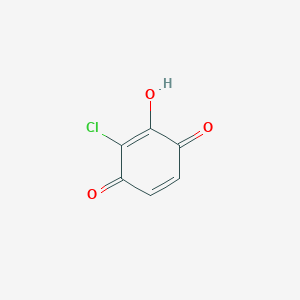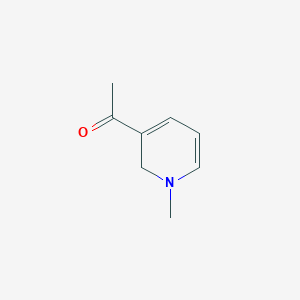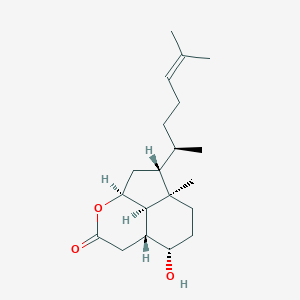
Aplykurodin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplykurodin B is a natural product that belongs to the family of marine-derived macrolides. It was first isolated from the marine sponge Aplysina sp. in 1994. Since then, it has attracted the attention of many researchers due to its potential therapeutic applications. Aplykurodin B has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Applications De Recherche Scientifique
Cytotoxicity and Tumor Cell Inhibition
Aplykurodin B, a degraded sterol found in the anaspidean mollusk Aplysia fasciata, has been identified to exhibit cytotoxicity against tumor cell lines. The study by Ortega, Zubı́a, and Salvá (1997) highlights its potential in cancer research, particularly in developing treatments targeting specific tumor cells (Ortega, Zubı́a, & Salvá, 1997).
Ichthyotoxicity and Marine Biology
Research by Spinella et al. (1992) on the mollusk Aplysia fasciata, where Aplykurodin B was originally isolated, points to its ichthyotoxic properties. This could have implications for understanding marine ecology and the chemical defense mechanisms of marine organisms (Spinella et al., 1992).
Chemical Synthesis and Structural Analysis
Izzo et al. (2000) focused on the synthesis of aplykurodins, including Aplykurodin B, demonstrating the complexities of replicating marine natural products in a lab setting. This research is crucial for the pharmaceutical industry in synthesizing complex natural compounds for therapeutic use (Izzo et al., 2000).
Propriétés
Numéro CAS |
101691-09-2 |
|---|---|
Nom du produit |
Aplykurodin B |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-17,19,21H,5,7-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
Clé InChI |
WFIRRHJNPNGJBS-VZNPGGIZSA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C |
SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
SMILES canonique |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



